

4-(3-Bromophenyl)-1,3-thiazol-2-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-Bromophenyl)-1,3-thiazol-2-amine

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An In-depth Technical Guide to 4-(3-Bromophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-(3-Bromophenyl)-1,3-thiazol-2-amine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and IUPAC Name

The compound **4-(3-Bromophenyl)-1,3-thiazol-2-amine** is a substituted aminothiazole. Its structure consists of a central thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. This thiazole core is substituted at the 2-position with an amine group (-NH₂) and at the 4-position with a 3-bromophenyl group. The bromine atom is located at the meta position of the phenyl ring relative to its point of attachment to the thiazole ring.

IUPAC Name: **4-(3-bromophenyl)-1,3-thiazol-2-amine**^[1]

The chemical identity of this compound is foundational to its reactivity and biological interactions, making it a valuable scaffold for the synthesis of novel therapeutic agents.

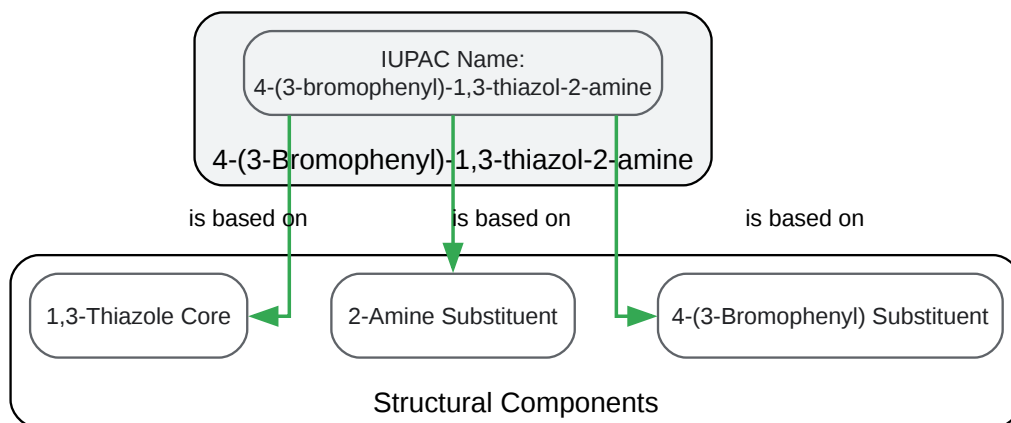


Figure 1: Logical Relationship of Chemical Identity

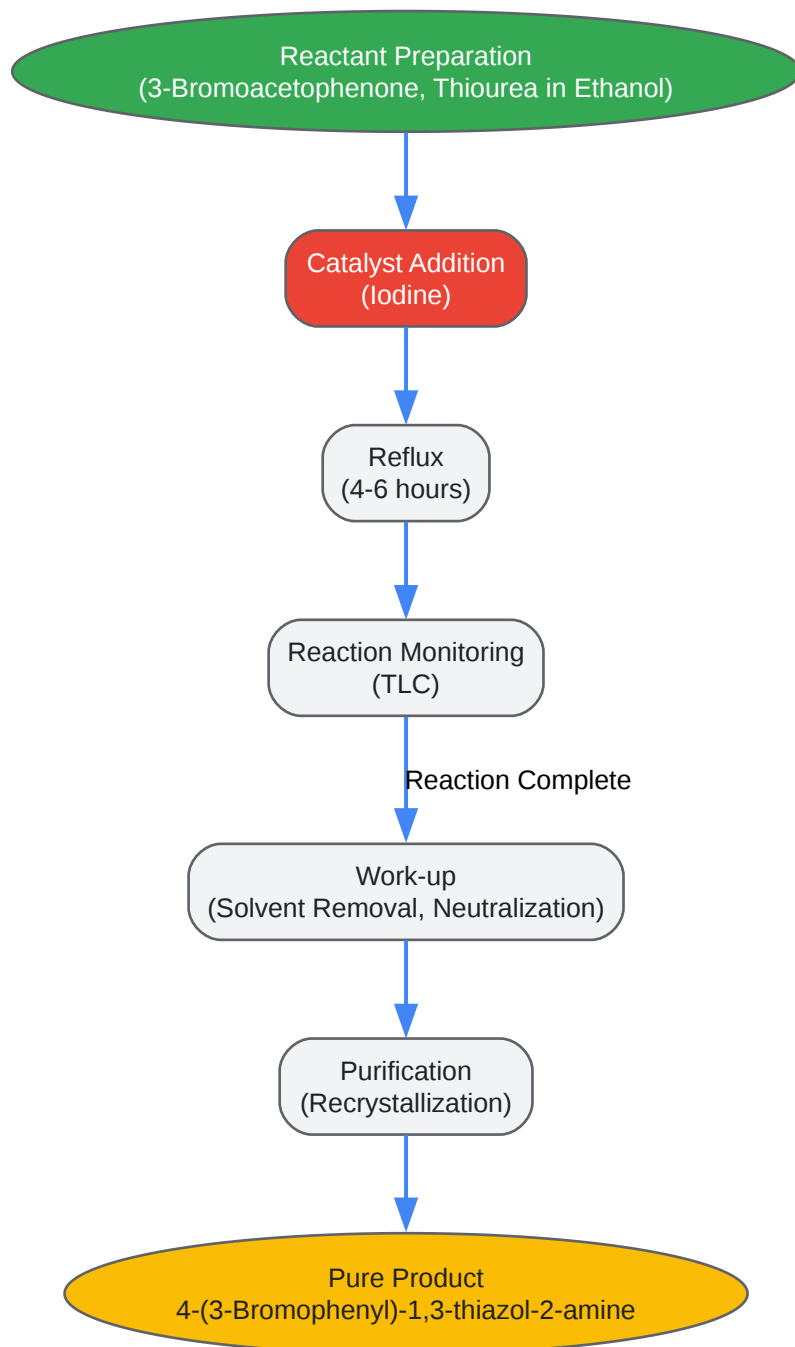


Figure 2: Experimental Workflow for Synthesis

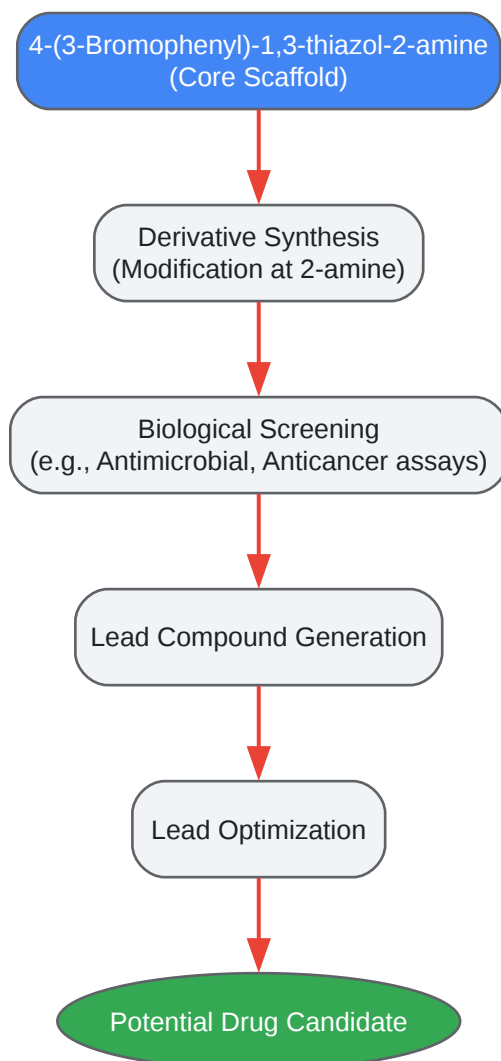


Figure 3: Drug Discovery Logical Pathway

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References

- 1. 4-(3-Bromophenyl)-1,3-thiazol-2-amine | C₉H₇BrN₂S | CID 723330 - PubChem [pubchem.ncbi.nlm.nih.gov]
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